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Compound of Interest

Ethyl 4-(diethoxyphosphoryl)-3-
Compound Name:
methylbut-2-enoate

Cat. No.: B042418

In-Depth Technical Guide: Ethyl 4-
(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(diethoxyphosphoryl)-3-

methylbut-2-enoate, a key reagent in organic synthesis. This document details its chemical
identity, spectral data, and a representative synthetic protocol.

Chemical Identity and Properties

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, predominantly available as the (E)-
isomer, is a versatile organophosphorus compound widely utilized in the Horner-Wadsworth-
Emmons reaction. Its structure facilitates the stereoselective formation of a,B3-unsaturated
esters, which are valuable intermediates in the synthesis of complex molecules, including
natural products and pharmaceuticals.

CAS Number: 41891-54-7[1][2]
Molecular Formula: C11H210sP[1][2]

Molecular Weight: 264.25 g/mol [1]
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Synonyms:

e (E)-Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

o Triethyl 3-methyl-4-phosphonocrotonate[1]

o Diethyl 3-ethoxycarbonyl-2-methyl-2-propenylphosphonate

Property Value Reference
ethyl (E)-4-
IUPAC Name diethoxyphosphoryl-3- [1]

methylbut-2-enoate

Exact Mass 264.11266 g/mol [1]
Topological Polar Surface Area  61.8 A2 [1]
Rotatable Bond Count 9 [1]
Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor
ydrog p 5 [1]
Count

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and quality
control of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. The following data has been
reported for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule. While
specific peak assignments are not publicly available, typical chemical shift ranges for similar
structures can be inferred. The PubChem database indicates the availability of *H NMR and 3C
NMR spectra from commercial suppliers such as Sigma-Aldrich.[1]

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl
ester group (a quartet and a triplet), the ethoxy groups on the phosphorus atom (a multiplet and
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two triplets), the vinylic proton, the methylene group adjacent to the phosphorus, and the
methyl group on the double bond.

13C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of
the ester, the two olefinic carbons, the carbons of the ethyl and ethoxy groups, the methylene
carbon alpha to the phosphorus, and the methyl carbon.[1]

3P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus
compounds and will exhibit a single characteristic peak for the phosphonate group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key
expected absorptions include:

Functional Group Wavenumber (cm~1?)
C=0 (ester) ~1720

C=C (alkene) ~1645

P=0 (phosphonate) ~1250

P-O-C ~1020-1050

An IR spectrum (neat) is available from Sigma-Aldrich.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in the
SpectraBase database.[1] The expected molecular ion peak [M]* would be at m/z = 264.

Experimental Protocols: Synthesis

The primary synthetic route to Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is the
Michaelis-Arbuzov reaction, followed by a Horner-Wadsworth-Emmons olefination. A detailed,
specific protocol for this exact compound is not readily available in the public domain. However,
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a general and representative procedure based on the synthesis of analogous compounds is
provided below.

Horner-Wadsworth-Emmons Reaction for the Synthesis
of a,B-Unsaturated Esters

This reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion,
which then reacts with an aldehyde or ketone to yield an alkene. The (E)-isomer is typically the
major product.

Reaction Scheme:

. Deprotonation
Triethyl phosphonoacetate p

l - Phosphonate
Carbanion

Nucleophilic attack

Base (e.g., NaH)

> Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Aldehyde
(e.g., Acetaldehyde)

Click to download full resolution via product page
Caption: General Horner-Wadsworth-Emmons reaction pathway.

Materials:

Triethyl phosphonoacetate

A suitable base (e.g., sodium hydride, sodium ethoxide)

An appropriate aldehyde or ketone (in this case, a precursor to the 3-methylbut-2-enoate
moiety)

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

General Procedure:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b042418?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Preparation of the Phosphonate Ylide: A solution of triethyl phosphonoacetate in an
anhydrous solvent is treated with a strong base, such as sodium hydride, at a reduced
temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The mixture is
stirred until the deprotonation is complete, resulting in the formation of the phosphonate
carbanion (ylide).

¢ Reaction with the Carbonyl Compound: The appropriate aldehyde or ketone is then added
dropwise to the solution of the ylide at a low temperature. The reaction mixture is allowed to
warm to room temperature and stirred until the reaction is complete, as monitored by thin-
layer chromatography (TLC).

o Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous
solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g.,
diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried
over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The
crude product is then purified by column chromatography on silica gel to afford the desired
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly
synthesized batch of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate.
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Caption: Workflow for the purification and characterization of the target compound.

This guide serves as a foundational resource for professionals working with Ethyl 4-
(diethoxyphosphoryl)-3-methylbut-2-enoate. For detailed experimental procedures and
spectral data, it is recommended to consult the references and commercial supplier
documentation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | C11H2105P | CID 6000084 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 2. manchesterorganics.com [manchesterorganics.com]

 To cite this document: BenchChem. ["Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate”
CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042418#ethyl-4-diethoxyphosphoryl-3-methylbut-2-
enoate-cas-number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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